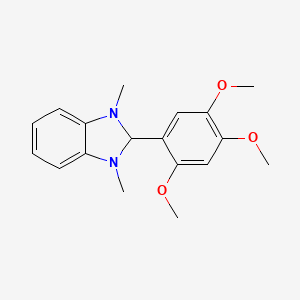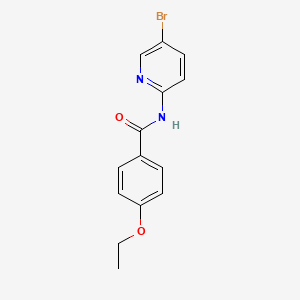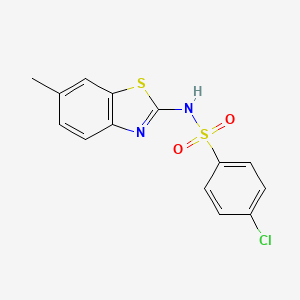![molecular formula C20H20N6O B5635873 6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)
6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by subsequent functionalization. A related example is the synthesis of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones, which are synthesized by the ring transformation of 3-(N,N-dimethylcarbamoyl)furo[2,3-b]quinoxaline hydrochloride. These compounds exhibit a tautomeric structure in solution, highlighting the chemical versatility of the quinoxaline moiety (Kurasawa et al., 1989).
Molecular Structure Analysis
Quinoxaline derivatives can exhibit a range of molecular structures, influenced by their substituents. For example, the oxidative cyclization of certain precursors can lead to organic salts with quinoxaline structures, which have been characterized using various spectroscopic techniques, confirming the ionic nature of these compounds and providing insight into their electronic and structural properties (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxaline derivatives engage in a variety of chemical reactions, including cycloadditions and electrophilic substitutions, which can lead to a wide array of functionalized products. For instance, the 1,3-dipolar cycloaddition reaction of quinoxalines can yield pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxalines, demonstrating the reactive versatility of the quinoxaline nucleus (Kim et al., 1990).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. The analysis of crystal structures reveals interactions such as π-π stacking and hydrogen bonding, which can affect the material properties of these compounds (Castillo et al., 2013).
Chemical Properties Analysis
Quinoxaline derivatives exhibit a broad range of chemical properties, including redox behavior, photophysical properties, and reactivity towards various reagents. Their chemical properties are often exploited in the development of materials and pharmaceuticals. For example, the redox behavior of complexes with quinoxaline ligands can be significantly different, highlighting the impact of molecular structure on the chemical properties of these compounds (Bulak et al., 2011).
Propiedades
IUPAC Name |
[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-19(15-3-5-17-18(10-15)22-9-8-21-17)26-12-14-2-4-16(26)13-25(11-14)20-23-6-1-7-24-20/h1,3,5-10,14,16H,2,4,11-13H2/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIDQBPZPZJGH-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=NC=CN=C4C=C3)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NC=CN=C4C=C3)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5635796.png)


![7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)
![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)
![[(3aS*,9bS*)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635837.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5635860.png)



![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)
